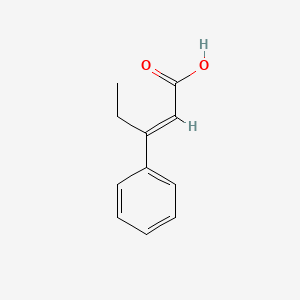

3-Phenylpent-2-enoic acid

Description

Structural Classification and Characteristics as an α,β-Unsaturated Carboxylic Acid

3-Phenylpent-2-enoic acid is an organic compound classified as an α,β-unsaturated carboxylic acid. libretexts.orgbritannica.com Its structure features a pentenoic acid backbone with a phenyl group attached to the third carbon (the β-carbon) and a carboxylic acid group at one end. The defining feature is the carbon-carbon double bond located between the α and β carbons (the second and third carbon atoms) relative to the carboxyl group. libretexts.orgbritannica.com This arrangement creates a conjugated system where the π electrons of the double bond and the carbonyl group overlap. wikipedia.org

This conjugation is central to the compound's characteristic chemical properties. α,β-Unsaturated carbonyl compounds are electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org Consequently, they are susceptible to nucleophilic attack at the β-position in a process known as conjugate addition (or Michael addition). libretexts.orgwikipedia.org The addition of reagents like hydrogen bromide to α,β-unsaturated acids often occurs in an anti-Markovnikov fashion, with the nucleophile attacking the β-carbon. libretexts.org

Like other carboxylic acids, this compound exhibits properties such as a relatively high boiling point, which is due to the formation of intermolecular hydrogen bonds that lead to dimers. britannica.com The presence of both a carboxylic acid functional group and a C=C double bond means it can undergo reactions typical of both groups. britannica.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1528-58-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₂ sigmaaldrich.com |

| Molecular Weight | 176.22 g/mol sigmaaldrich.com |

| IUPAC Name | (2E)-3-phenyl-2-pentenoic acid sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 97-102 °C sigmaaldrich.com |

| Solubility | Miscible in polar solvents like ethanol (B145695) and DMSO. vulcanchem.com |

Academic Significance and Research Focus on this compound in Synthetic Chemistry

α,β-Unsaturated carboxylic acids are recognized as crucial building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules and natural products. chemistryviews.org this compound, in particular, is a valuable intermediate in various synthetic transformations.

Research has demonstrated its utility in several key areas:

Esterification: It can be converted to its corresponding esters, such as methyl 3-phenylpent-2-enoate, through reactions like Fischer esterification. vulcanchem.com These esters are also valuable in synthesis.

Asymmetric Hydrogenation: A significant area of research involves the enantioselective hydrogenation of this compound and its derivatives. vulcanchem.com Nickel-catalyzed asymmetric hydrogenation of (Z)-3-phenylpent-2-enoic acid has been shown to produce chiral products with high enantiomeric excess. vulcanchem.comrsc.org These chiral carboxylic acids are important synthetic intermediates.

Precursor Synthesis: The compound can be synthesized via the oxidation of its corresponding aldehyde, (E)-3-phenylpent-2-enal, using oxidizing agents.

Catalysis Research: The compound serves as a model reactant in studies of catalytic processes. For instance, the palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been investigated using reactants like (E)-2-methyl-5-phenylpent-2-enoic acid to understand the interactions between the catalyst, a chiral ligand, and the reactant. rsc.org

The focus of academic research on this compound and related structures is often on leveraging their reactivity for the construction of more complex molecules. This includes developing novel catalytic systems for stereoselective transformations and synthesizing derivatives with potential applications in medicinal chemistry. chemistryviews.orgvulcanchem.com For example, a structurally related compound, (2Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid, has been identified as an allosteric activator of the enzyme phosphoinositide-dependent protein kinase-1 (PDK1), highlighting the potential for this chemical scaffold in drug discovery. abcam.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-phenylpent-2-enal |

| (Z)-3-phenylpent-2-enoic acid |

| (E)-2-methyl-5-phenylpent-2-enoic acid |

| (2Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid |

| Methyl 3-phenylpent-2-enoate |

| Phosphoinositide-dependent protein kinase-1 (PDK1) |

| Ethanol |

| Dimethyl sulfoxide (B87167) (DMSO) |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAOMSFSFGPGFQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylpent 2 Enoic Acid

Established Reaction Pathways for 3-Phenylpent-2-enoic Acid Synthesis

Wittig Olefination Protocols for the Preparation of (E)- and (Z)-3-Phenylpent-2-enoic Acid

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide. libretexts.org This reaction is particularly useful for the formation of carbon-carbon double bonds with predictable stereochemistry. The geometry of the resulting alkene is largely dependent on the nature of the substituents on the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides lead to the formation of (Z)-alkenes. organic-chemistry.org

In the context of this compound synthesis, a common strategy involves the reaction of a suitable benzaldehyde (B42025) or acetophenone (B1666503) derivative with a phosphorus ylide. For instance, the reaction of benzaldehyde with an appropriate ylide can lead to the formation of a 3-phenylpent-2-enoate ester, which can then be hydrolyzed to the corresponding carboxylic acid. One-pot Wittig olefination followed by hydrolysis has been shown to be an effective method for preparing various 3-arylprop-2-enoic acids. scirp.orgscirp.org The use of aqueous sodium hydroxide (B78521) can facilitate both the olefination and the subsequent in-situ hydrolysis of the resulting ester. scirp.orgscirp.org

The stereochemical outcome of the Wittig reaction can be influenced by various factors, including the reaction conditions and the structure of the reactants. For example, the use of certain bases and solvents can affect the ratio of (E) to (Z) isomers produced. organic-chemistry.org

Reformatsky Reaction Followed by Dehydration for this compound Derivatives

The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can then be dehydrated to yield α,β-unsaturated esters, key precursors to this compound derivatives. byjus.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comwikipedia.org The organozinc intermediate, known as a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents self-condensation of the ester. wikipedia.org

A thesis by Fatka (2015) describes the preparation of 3-phenylpentanoic and this compound derivatives as intermediates for the analgesic tapentadol. cuni.cz The synthetic strategy involved a Reformatsky reaction with 1-[(3-benzyloxy)phenyl]propan-1-one, followed by dehydration of the resulting tertiary alcohol. cuni.cz Optimization of the Reformatsky reaction and the subsequent dehydration step were key aspects of this work. cuni.cz

The choice of solvent and reaction conditions can impact the yield of the Reformatsky reaction. Solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or benzene (B151609) are commonly used. byjus.com

Stereoselective Synthesis of this compound Isomers

Enantioselective Hydrogenation Methodologies for β,β-Disubstituted Acrylic Acids, including (Z)- and (E)-3-Phenylpent-2-enoic Acid

Asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral molecules. In the case of this compound, enantioselective hydrogenation of the carbon-carbon double bond can provide access to chiral 3-phenylpentanoic acid derivatives with high enantiomeric purity.

Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids, such as (Z)-3-phenylpent-2-enoic acid, has been reported to proceed with high enantiomeric excess (ee), reaching up to 96%. vulcanchem.com This methodology offers a scalable route to chiral esters. vulcanchem.com Research has also demonstrated the successful hydrogenation of both (E)- and (Z)-isomers of this compound, yielding the corresponding saturated products. rsc.org

The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity. Ruthenium-based catalysts, for example, have been effectively used in the asymmetric hydrogenation of related α,β-unsaturated acids. researchgate.net The development of new chiral ligands continues to expand the scope and efficiency of these transformations. researchgate.net

Below is a table summarizing the results of a nickel-catalyzed asymmetric hydrogenation of (Z)- and (E)-3-phenylpent-2-enoic acid. rsc.org

| Substrate | Product | Yield (%) |

| (Z)-3-phenylpent-2-enoic acid | (S)-3-phenylpentanoic acid | 95 |

| (E)-3-phenylpent-2-enoic acid | (R)-3-phenylpentanoic acid | 94 |

Reactivity and Chemical Transformations of 3 Phenylpent 2 Enoic Acid

Photochemical Transformations Involving 3-Phenylpent-2-enoic Acid

The interaction of this compound and its derivatives with light can initiate specific chemical reactions, such as isomerization and oxidation. These transformations are of significant interest for their potential in controlled synthesis.

The geometric isomerization of carbon-carbon double bonds (E/Z isomerization) is a fundamental photoreaction. While common in solution, its study in the highly ordered environment of the solid state is less frequent but offers unique opportunities for reaction control.

Research has demonstrated that ammonium (B1175870) salts of α,β-unsaturated carboxylates can undergo efficient E/Z photoisomerization in the crystalline state. A key example involves a derivative of this compound. When (R)-1-phenylethylammonium (E)-3-phenylpent-2-enoate was irradiated in its solid form with a 500 W super-high-pressure mercury lamp at room temperature, it selectively converted to its (Z)-isomer in high yield.

This solid-state reactivity is highly dependent on the nature of the ammonium counterion, which influences the crystal packing and, consequently, the reaction pathway. The modification of the ammonium group can significantly alter the yield of the (Z)-isomer. For instance, while the salt of (E)-3-phenylpent-2-enoic acid with (R)-1-phenylethylamine readily isomerizes, the reactivity of other α,β-unsaturated carboxylates can be suppressed or enhanced by changing the amine component. An example showed that a derivative salt with (R)-1-phenylethylamine yielded 38% of the (Z)-isomer, whereas the same parent acid paired with 1,6-diazabicyclo[2.2.2]octane produced no isomer upon irradiation. The most successful case reported in this study was the photoirradiation of (R)-1-phenylethylammonium 3-phenylbut-2-enoate, which resulted in a 94% yield of the (Z)-isomer.

Table 1: Effect of Ammonium Group on Solid-State Photoisomerization Yield of α,β-Unsaturated Carboxylates

| Parent Acid | Amine Component | (Z)-Isomer Yield (%) |

| (E)-3-Phenylpent-2-enoic acid | (R)-1-Phenylethylamine | High |

| 3-Phenylbut-2-enoic acid | (R)-1-Phenylethylamine | 94 |

| Derivative E-4 | (R)-1-Phenylethylamine | 38 |

| Derivative E-4 | 1,6-Diazabicyclo[2.2.2]octane | 0 |

Data sourced from a study on the topochemical photoreaction of olefinic compounds.

Photocatalysis provides a powerful method for enabling oxidative transformations under mild conditions. A ternary catalytic system has been developed for the asymmetric photoaerobic lactonization of enoic acids, including a substrate identified as 5-phenyl pent-2-enoic acid. acs.org This reaction utilizes a combination of a photoredox catalyst, a chiral selenium-π-acid catalyst, and a sulfur co-catalyst under an ambient air atmosphere. acs.org

In the optimization studies for this transformation, (E)-5-phenylpent-2-enoic acid was used as the model substrate. The reaction was conducted at 18 °C in acetonitrile, irradiated by 465 nm LED lamps. The choice of photocatalyst was found to be critical to the reaction's success. acs.org Various photoredox catalysts were evaluated in combination with a specific chiral selenium catalyst (1a) and elemental sulfur (S₈) as a co-catalyst. The results demonstrated that the efficiency of the lactonization is highly dependent on the photocatalyst employed. acs.org

For example, using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) as the photocatalyst resulted in no product formation. In contrast, employing 2,4,6-tris(p-anisyl)pyrylium tetrafluoroborate (TAPT) or a thioxanthylium salt (TXT) led to significant yields of the desired lactone. acs.org

Table 2: Evaluation of Photocatalysts in the Asymmetric Lactonization of 5-Phenylpent-2-enoic acid

| Entry | Photocatalyst (10 mol %) | Co-catalyst (5 mol %) | Selenium Catalyst (10 mol %) | Yield (%) |

| 1 | TPT | S₈ | 1a | 0 |

| 2 | TAPT | S₈ | 1a | 56 |

| 3 | TXT | S₈ | 1a | 68 |

Reaction conditions: 0.3 mmol substrate, 0.1 M in MeCN, 18 °C, ambient air, 465 nm irradiation. acs.org

This method showcases a modern approach to oxidative cyclization, where visible light drives a complex transformation with high control, providing an entryway to valuable chiral lactone structures. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Determination

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure of a molecule by indicating the chemical environment of individual atoms. For 3-phenylpent-2-enoic acid, which can exist as (E) and (Z) stereoisomers, NMR is crucial for distinguishing between these forms.

Proton (¹H) NMR spectroscopy is particularly effective for differentiating between the (E) and (Z) isomers of this compound. The spatial arrangement of the substituents around the carbon-carbon double bond influences the chemical shifts of the vinylic and allylic protons.

In a study detailing the synthesis of (E)-3-phenylpent-2-enoic acid, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃) on a 600 MHz instrument. The spectrum showed characteristic signals for the phenyl protons as a multiplet between δ 7.48-7.45 ppm and δ 7.41-7.38 ppm. A key signal for the vinylic proton appeared as a singlet at δ 6.05 ppm. The ethyl group protons were observed as a quartet at δ 3.13 ppm with a J-coupling constant of 7.5 Hz, and a triplet at δ 1.09 ppm. rsc.org

The differentiation between the (E) and (Z) isomers often relies on the chemical shift of the vinylic proton and the allylic protons. The anisotropic effect of the phenyl group causes the vinylic proton in the (E) isomer to be shielded or deshielded differently compared to the (Z) isomer. Similarly, the proximity of the ethyl group to the carboxylic acid or phenyl group in the different isomers leads to distinct chemical shifts.

For comparison, while specific data for the (Z)-isomer of this compound is less commonly reported, related structures provide insight. For instance, in (E)-3-phenylbut-2-enoic acid, the vinylic proton appears at δ 6.10 ppm, while in the (Z) isomer of a similar compound, (Z)-3-(4-chlorophenyl)but-2-enoic acid, the vinylic proton is found at a slightly upfield position of δ 5.92 ppm. scirp.org This upfield shift for the vinylic proton in the (Z) isomer is a commonly observed trend.

Table 1: ¹H NMR Data for (E)-3-phenylpent-2-enoic acid rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling Constant (Hz) |

| Phenyl-H | 7.48-7.38 | Multiplet | - |

| Vinylic-H | 6.05 | Singlet | - |

| Methylene-H (CH₂) | 3.13 | Quartet | 7.5 |

| Methyl-H (CH₃) | 1.09 | Triplet | 7.5 |

| Solvent: CDCl₃, Frequency: 600 MHz |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete elucidation of the carbon backbone.

For (E)-2-phenylpent-2-enoic acid, a constitutional isomer of this compound, the ¹³C NMR spectrum shows distinct signals for the carboxylic acid carbon, the olefinic carbons, the phenyl carbons, and the aliphatic carbons of the ethyl group. The reported chemical shifts in CDCl₃ are: δ 172.8 (C=O), 149.3 (C-Ph), 134.8 (C-Ph), 132.8 (=CH), 129.8 (aromatic CH), 128.1 (aromatic CH), 127.7 (aromatic CH), 23.3 (CH₂), and 13.3 (CH₃). semanticscholar.org

While a complete ¹³C NMR dataset for this compound was not available in the searched literature, the data from its isomer provides a strong indication of the expected chemical shift regions for the various carbon atoms. The chemical shifts of the olefinic carbons are particularly important for confirming the substitution pattern of the double bond.

Table 2: Representative ¹³C NMR Data for a Phenylpentenoic Acid Isomer ((E)-2-phenylpent-2-enoic acid) semanticscholar.org

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic (C=O) | 172.8 |

| Olefinic (C-Ph) | 149.3 |

| Olefinic (=CH) | 132.8 |

| Phenyl (C-quat) | 134.8 |

| Phenyl (CH) | 129.8, 128.1, 127.7 |

| Methylene (CH₂) | 23.3 |

| Methyl (CH₃) | 13.3 |

| Solvent: CDCl₃ |

Applications of ¹H NMR Spectroscopy for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy.

For a derivative of this compound, specifically after a hydrogenation reaction, the resulting 3-phenylpentanoic acid was analyzed by HRMS. The calculated mass for the protonated molecule [M+H]⁺ of a related compound, (Z)-3-(4-fluorophenyl)but-2-enoic acid, was 208.0304, with the found value being 208.0308, demonstrating the high accuracy of the technique. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although this is more commonly associated with standard mass spectrometry. In HRMS, the primary focus is on the accurate mass of the molecular ion to confirm the chemical formula.

Computational and Theoretical Chemistry Investigations Pertaining to 3 Phenylpent 2 Enoic Acid

Quantum Mechanical Studies for Electronic Structure and Reactivity Modeling

Quantum chemistry, a field focused on applying quantum mechanics to chemical systems, is instrumental in calculating the electronic structure and properties of molecules. wikipedia.org By solving approximations of the Schrödinger equation, researchers can model a molecule's electronic ground and excited states, which in turn helps in understanding its stability, spectra, and reactivity. wikipedia.org For molecules like 3-phenylpent-2-enoic acid, these studies often employ the Born-Oppenheimer approximation, which separates the motion of electrons and nuclei. wikipedia.org Multi-scale quantum mechanics/molecular mechanics (QM/MM) simulations are particularly valuable for studying enzymatic reactions, where a full quantum treatment of the active site is combined with a classical mechanical model of the larger protein environment. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic energy of a system based on its electron density. wikipedia.orgmdpi.com This approach is particularly effective for studying the mechanisms of complex organic reactions, as it can be used to map out entire reaction pathways, including transition states and intermediates. osti.gov

In studies of reactions involving compounds structurally similar to this compound, DFT has been successfully applied to clarify reaction mechanisms. For example, in the palladium-catalyzed asymmetric hydrogenation of (E)-2-methyl-5-phenylpent-2-enoic acid, DFT calculations were used alongside experimental data to propose a mechanism involving a hydrogen bonding interaction between the chiral ligand and the reactant on the palladium surface. rsc.org Theoretical calculations supported the experimental findings regarding the interaction energy. rsc.org

DFT calculations allow researchers to explore various potential pathways for a given reaction, such as stepwise versus concerted mechanisms, and to determine the most energetically favorable route by calculating the activation free energies for each step. mdpi.compku.edu.cn For instance, in cycloaddition reactions, DFT can distinguish between different possible pathways (e.g., [4+2] vs. [8+2] cycloadditions) and identify the rate-determining steps by locating the highest energy transition states. pku.edu.cn This predictive power is essential for understanding and controlling chemical reactivity. nih.gov

Table 1: Application of DFT in Analyzing Reaction Mechanisms

| Computational Aspect | Insight Provided | Relevance to this compound |

|---|---|---|

| Energy Profiling | Calculation of activation energies (barriers) and energies of intermediates and products. | Predicts the kinetic and thermodynamic feasibility of potential reactions, such as hydrogenation, oxidation, or cycloaddition. |

| Transition State (TS) Search | Identification and characterization of the geometry and energy of transition states. | Elucidates the precise molecular configuration at the peak of the reaction barrier, which is crucial for understanding selectivity. |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps predict reactivity and regioselectivity in reactions like cycloadditions by identifying the primary sites of electronic interaction. mdpi.com |

| Solvent Effects | Modeling reactions in different solvent environments using continuum solvation models (e.g., SMD, PCM). nih.govresearchgate.net | Assesses how solvent polarity and interactions can influence reaction pathways and energetics. researchgate.net |

Molecular Modeling for Conformational Analysis and Ligand-Receptor Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is a vital tool for conformational analysis and for predicting how a ligand, such as this compound, might interact with a biological receptor.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.com For flexible molecules like this compound, understanding the preferred conformations is key, as molecular shape is closely linked to biological function and physical properties. soton.ac.uk Hands-on exercises with molecular modeling kits can help in visualizing concepts like 1,3-diaxial interactions and the relative stability of different conformers. conicet.gov.ar Computational methods can systematically explore the conformational landscape to identify low-energy structures and the barriers between them, considering factors like steric hindrance and intramolecular interactions. soton.ac.ukconicet.gov.ar

In the context of drug design, molecular modeling is essential for predicting how a molecule will bind to a protein target. Techniques like molecular docking and structure-based virtual screening are used to place a ligand into the binding site of a receptor and estimate the strength of the interaction. researchgate.net These predictions can guide the synthesis of new compounds with improved affinity and selectivity. researchgate.net

For example, molecular modeling studies on inhibitors of the Pin1 enzyme, which is overexpressed in many cancers, have provided detailed insights into ligand-receptor interactions. A study of a derivative, (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid, described its binding mode within the Pin1 active site. researchgate.net The analysis revealed specific polar and hydrophobic interactions with key amino acid residues, demonstrating the predictive power of these computational methods. researchgate.net

Table 2: Predicted Ligand-Receptor Interactions for a Phenylpentenoic Acid Derivative

| Interacting Residue | Interaction Type | Predicted Role in Binding |

|---|---|---|

| Lys63 | Polar Interaction | Forms a key polar contact in the central part of the binding site. researchgate.net |

| Ser114 | Polar Interaction | Contributes to binding through polar interactions with the ligand's core. researchgate.net |

| Cys113 | Hydrophobic Interaction | Interacts with the hydrophobic naphthyl substituent of the ligand. researchgate.net |

| Leu122 | Hydrophobic Interaction | Forms hydrophobic contacts with the naphthyl group. researchgate.net |

| His157 | Pi-Pi Stacking | The phenyl ring of the ligand undergoes pi-pi stacking interactions with this residue. researchgate.net |

Synthetic Utility of 3 Phenylpent 2 Enoic Acid in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors

3-Phenylpent-2-enoic acid and its derivatives are valuable intermediates in the creation of precursors for pharmaceuticals. cuni.czambeed.com The esterified form of the acid, particularly methyl 3-phenylpent-2-enoate, is a key starting material for synthesizing more complex molecules with potential therapeutic applications. vulcanchem.com

One significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The methyl ester of this compound can undergo Heck coupling reactions to introduce additional aryl groups, a common structural motif in many NSAID molecules. vulcanchem.com Furthermore, functionalization at the β-position of the pentenoate backbone has been explored in the synthesis of antiviral agents, specifically as potential protease inhibitors. vulcanchem.com

The synthesis of these pharmaceutical precursors often begins with the esterification of this compound. A common laboratory method is the Fischer esterification with methanol (B129727) under acidic conditions, which can achieve high yields. vulcanchem.com

| Precursor Type | Synthetic Approach | Starting Material | Key Reaction | Reference |

|---|---|---|---|---|

| NSAID Precursors | Introduction of aryl groups | Methyl 3-phenylpent-2-enoate | Heck Coupling | vulcanchem.com |

| Antiviral Agent Precursors (Protease Inhibitors) | Functionalization at the β-position | Methyl 3-phenylpent-2-enoate | Not specified | vulcanchem.com |

Application as a Building Block for Diverse Organic Structures

The chemical reactivity of this compound makes it a useful building block for a wide array of organic molecules. The double bond and the carboxylic acid group can be selectively targeted to create new functionalities and stereocenters.

A primary application is in hydrogenation reactions. Catalytic hydrogenation of the carbon-carbon double bond in this compound or its esters leads to the formation of 3-phenylpentanoic acid derivatives. For instance, the catalytic hydrogenation of methyl 3-phenylpent-2-enoate using a palladium on carbon (Pd/C) catalyst yields methyl 3-phenylpentanoate with a high yield of 95%. vulcanchem.com

Furthermore, the development of asymmetric hydrogenation techniques allows for the stereoselective synthesis of chiral molecules. Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids like (E)-3-phenylpent-2-enoic acid can produce chiral products with high enantiomeric excess. vulcanchem.com Specifically, both (E)- and (Z)-isomers of this compound have been successfully used in highly enantioselective nickel-catalyzed asymmetric hydrogenations. rsc.org This method is crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical and biological applications.

The versatility of this compound also extends to the synthesis of more complex cyclic structures. It has been used in the stereoselective synthesis of spiro compounds that incorporate a cyclohexenecarboxylic acid moiety. cuni.cz

| Transformation | Product Class | Reaction Type | Key Reagents/Catalyst | Yield/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Methyl 3-phenylpent-2-enoate | Saturated Ester | Catalytic Hydrogenation | H₂, Pd/C | 95% yield | vulcanchem.com |

| (Z)-3-phenylpent-2-enoic acid | Chiral Carboxylic Acid | Asymmetric Hydrogenation | Nickel catalyst | Up to 96% ee | vulcanchem.com |

| This compound | Spiro Compounds | Tandem Reaction | Not specified | Not specified | cuni.cz |

Structure Reactivity Relationships of 3 Phenylpent 2 Enoic Acid and Its Stereoisomers

Impact of (E)/(Z) Stereochemistry on Chemical Reactivity and Synthetic Outcomes

The stereochemistry of the double bond in 3-phenylpent-2-enoic acid is a critical determinant of its chemical behavior. The (E)-isomer, with the higher priority groups (the phenyl group and the carboxyl group) on opposite sides of the double bond, is generally the more thermodynamically stable isomer due to reduced steric strain. Conversely, the (Z)-isomer features these groups on the same side, leading to increased steric hindrance that can affect the approach of reagents and the stability of transition states.

This inherent structural difference manifests in various chemical transformations:

Synthesis and Isomer Separation: The synthesis of this compound, for instance, via the Wittig reaction, often results in a mixture of (E) and (Z) isomers. scirp.org The difference in their physical properties, such as melting points and solubility, which are a direct consequence of their different molecular shapes and crystal packing, allows for the separation of the isomers. The (E)-isomer can often be isolated in pure form from an E/Z mixture by recrystallization. scirp.org

Asymmetric Hydrogenation: In catalytic asymmetric hydrogenation, both (E)- and (Z)-3-phenylpent-2-enoic acid can serve as substrates to produce chiral 3-phenylpentanoic acid. However, the stereochemistry of the starting material can influence the reaction's efficiency and yield. For example, nickel-catalyzed asymmetric hydrogenation has been reported to proceed with high yields for both isomers, demonstrating the viability of both as substrates in creating stereodefined products. rsc.org A study reported a 94% yield for the hydrogenation of the (E)-isomer and a 95% yield for the (Z)-isomer under specific catalytic conditions. rsc.org

Photochemical Isomerization: A notable reaction that directly highlights the role of stereochemistry is the solid-state photoisomerization of the (E)-isomer to the (Z)-isomer. When (R)-1-phenylethylammonium (E)-3-phenylpent-2-enoate is irradiated in its crystalline form, it selectively converts to the (Z)-isomer in high yield. This reactivity is highly dependent on the crystal structure and the hydrogen-bonding network within the salt, which provides a constrained environment that facilitates the isomerization process. The efficiency of such E-Z isomerizations is influenced by the bulkiness of the substituents on the double bond. acs.org

The synthetic utility of each stereoisomer is therefore distinct, with the choice of isomer depending on the desired product and reaction pathway. The (E)-isomer might be preferred for reactions where thermodynamic stability is key, while the (Z)-isomer can be a specific target for syntheses where its unique stereochemistry is required, such as in the preparation of particular biologically active molecules.

Comparative Analysis of Reactivity Profiles among this compound Stereoisomers

A direct comparison of the (E) and (Z) stereoisomers of this compound reveals significant differences in their reactivity, primarily governed by steric factors.

The (E)-isomer presents a more linear and less sterically crowded profile, allowing reagents easier access to the carboxylic acid functional group and the carbon-carbon double bond. In contrast, the (Z)-isomer's geometry places the phenyl group and the ethyl group in closer proximity to the reactive sites. This steric congestion in the (Z)-isomer can hinder the approach of bulky reagents or catalysts, potentially leading to slower reaction rates or the need for more forcing reaction conditions compared to the (E)-isomer.

In electrophilic addition reactions, the electron-donating nature of the phenyl and ethyl groups activates the double bond. However, the trajectory of the electrophile's approach would differ between the two isomers, which could lead to different diastereoselectivity if a new chiral center is formed.

In reactions involving the carboxyl group, such as esterification or amide bond formation, the steric environment created by the nearby phenyl and ethyl groups in the (Z)-isomer could influence the reaction rate. The accessibility of the carbonyl carbon is more open in the (E)-isomer.

The table below summarizes key comparative data between the stereoisomers based on reported findings.

| Reaction | (E)-3-Phenylpent-2-enoic acid | (Z)-3-Phenylpent-2-enoic acid | Key Observations |

|---|---|---|---|

| Asymmetric Hydrogenation (Ni-catalyzed) | Yield: 94% rsc.org | Yield: 95% rsc.org | Both isomers are effective substrates, showing comparable high yields under these specific conditions. rsc.org |

| Solid-State Photoisomerization (as ammonium (B1175870) salt) | Undergoes isomerization to the (Z)-form in high yield upon photoirradiation. | Is the product of the photoisomerization of the (E)-form. | The reaction is highly selective for the E → Z direction in the crystalline state. |

| Synthesis (Wittig Reaction) | Typically formed as the major, more stable isomer. Can be purified from E/Z mixtures by recrystallization. scirp.org | Typically formed as the minor, less stable isomer. scirp.org | The stability and physical properties of the (E)-isomer facilitate its purification. scirp.org |

The differences in their physical properties are also a direct result of their stereochemistry, as shown in the following table.

| Property | (E)-3-Phenylpent-2-enoic acid | (Z)-3-Phenylpent-2-enoic acid | Reference |

|---|---|---|---|

| Melting Point | 93°C | 74°C | scirp.orgscirp.org |

| Appearance | Colorless solid | Colorless solid | scirp.orgscirp.org |

Emerging Research Directions and Future Perspectives in 3 Phenylpent 2 Enoic Acid Chemistry

Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. To this end, researchers are increasingly integrating advanced spectroscopic techniques and computational methodologies to elucidate the intricate details of chemical transformations involving 3-Phenylpent-2-enoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for these mechanistic investigations. For example, 1H-NMR spectroscopy has been used to monitor the progress of photocatalytic E → Z isomerization reactions, allowing for the determination of Z:E ratios at the photostationary state. acs.org In chemoenzymatic one-pot reactions, 1H-NMR analysis of the crude mixture is employed to determine diastereoisomeric ratios and reaction conversions. acs.org Furthermore, ex-situ NMR techniques have been applied to study the interaction between chiral ligands and reactants on the surface of palladium nanoparticles in solution, providing insights into asymmetric hydrogenation reactions. rsc.org

In conjunction with experimental techniques, computational analysis plays a vital role in understanding the structural origins of selectivity. acs.org For instance, computational studies have been used to analyze the substrate in photocatalytic isomerization, extrapolating torsional angles and the extent to which substituents twist and deconjugate the π-system. acs.org This theoretical approach helps to correlate structural parameters with observed selectivities. acs.org Density Functional Theory (DFT) calculations are also utilized to obtain information about stable reaction conditions and to support experimental findings regarding interaction energies between ligands, reactants, and catalyst surfaces. rsc.org

The combination of spectroscopic and computational methods provides a powerful toolkit for a comprehensive mechanistic understanding. This integrated approach allows researchers to not only observe the outcomes of a reaction but also to model and predict the underlying energetic and structural factors that govern its course.

The following table highlights the application of these advanced methodologies in the study of this compound chemistry:

| Methodology | Application | Insights Gained |

| Spectroscopy | ||

| 1H-NMR Spectroscopy | Monitoring photocatalytic isomerization | Determination of Z:E ratios. acs.org |

| 1H-NMR Spectroscopy | Analysis of chemoenzymatic reactions | Determination of diastereoisomeric ratios and conversion. acs.org |

| Ex-situ NMR | Studying asymmetric hydrogenation | Elucidation of interactions between chiral ligands, reactants, and catalyst surfaces. rsc.org |

| Computational Methods | ||

| Computational Analysis | Investigating photocatalytic isomerization | Correlation of substrate structure (e.g., torsional angles) with selectivity. acs.org |

| Density Functional Theory (DFT) | Understanding asymmetric hydrogenation | Calculation of interaction energies and support for experimental observations. rsc.org |

Q & A

Q. How is 3-Phenylpent-2-enoic acid synthesized, and what are the key reaction conditions?

The synthesis of (E)- and (Z)-3-phenylpent-2-enoic acid isomers involves a direct reaction of benzaldehyde derivatives under controlled conditions. A validated procedure includes:

- Reagents : Ethyl propiolate, triethylamine, and a palladium catalyst.

- Conditions : Reaction at 80°C for 12 hours under nitrogen atmosphere, followed by acid hydrolysis to yield the final product .

- Key observations : Monitoring reaction progress via TLC and optimizing stoichiometric ratios to minimize by-products.

Q. What spectroscopic methods are used to characterize this compound?

Comprehensive characterization employs:

- NMR Spectroscopy : Distinct chemical shifts for E/Z isomers (e.g., δH 6.06 ppm for E-isomer vs. 5.86 ppm for Z-isomer in CDCl₃) .

- IR Spectroscopy : C=O stretching frequencies at 1698 cm⁻¹ (E) and 1687 cm⁻¹ (Z) .

- Melting Point Analysis : E-isomer melts at 93°C, Z-isomer at 74°C, aiding isomer identification .

Table 1: Key Spectroscopic Data for E/Z Isomers

| Parameter | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| δH (CH₃) | 1.09 ppm (t, J=7.6 Hz) | 1.04 ppm (t, J=7.2 Hz) |

| δH (CH=) | 6.06 ppm (s) | 5.86 ppm (s) |

| C=O IR (cm⁻¹) | 1698 | 1687 |

Q. How can researchers differentiate between E and Z isomers of this compound?

Differentiation relies on:

- NMR Coupling Patterns : The E-isomer exhibits upfield shifts for aromatic protons due to reduced steric hindrance.

- Crystallographic Analysis : Single-crystal X-ray diffraction (if crystals are obtainable) using software like SHELXL for structural refinement .

- Chromatographic Retention Times : Reverse-phase HPLC with polar mobile phases to separate isomers .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Contradictions arise from variables like isomer purity, solvent effects, or assay conditions. Mitigation strategies include:

- Replication Studies : Repeating experiments under standardized conditions (e.g., solvent: DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Multivariate Analysis : Using ANOVA or regression models to isolate confounding factors (e.g., temperature, pH) .

- Cross-Validation with Literature : Comparing results against structurally analogous compounds (e.g., PS48, a PDK1 agonist with similar substituents) .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

Stability studies should:

- Simulate Storage Conditions : Expose the compound to light, humidity, and temperatures (-20°C to 40°C) over 1–6 months, monitoring degradation via HPLC .

- Assess pH Sensitivity : Dissolve in buffers (pH 2–12) and track hydrolysis kinetics using UV-Vis spectroscopy .

- Oxidative Stability Testing : Introduce air or H₂O₂ and quantify oxidation products via GC-MS .

Q. How can computational models predict the reactivity of this compound in synthetic or biological systems?

Computational approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., PDK1) using software like GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., Cl or CH₃ groups) with activity trends from empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.